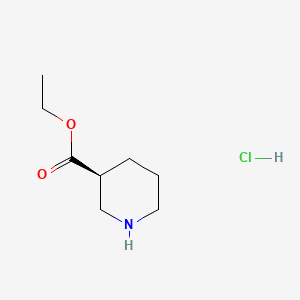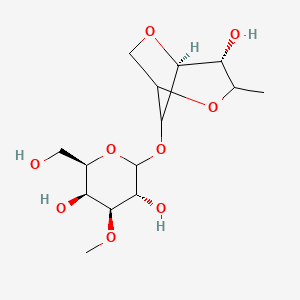
N-Demethyl Alogliptin-2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Demethyl Alogliptin-2,2,2-trifluoroacetate” is a chemical compound with the molecular formula C19H20F3N5O4 . It is a derivative of Alogliptin, which is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat hyperglycemia in patients with type 2 diabetes mellitus .
Molecular Structure Analysis
The molecular structure of “N-Demethyl Alogliptin-2,2,2-trifluoroacetate” is complex, with a molecular weight of 439.39 . It contains several functional groups, including a trifluoroacetate group, a pyrimidinyl group, and a benzonitrile group .Mécanisme D'action
As a derivative of Alogliptin, “N-Demethyl Alogliptin-2,2,2-trifluoroacetate” may share a similar mechanism of action. Alogliptin inhibits dipeptidyl peptidase 4 (DPP-4), which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon like peptide 1 (GLP-1). The inhibition of DPP-4 increases the amount of active plasma incretins which helps with glycemic control .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Demethyl Alogliptin-2,2,2-trifluoroacetate involves the demethylation of Alogliptin followed by the reaction with trifluoroacetic anhydride to form the trifluoroacetate ester.", "Starting Materials": ["Alogliptin", "Trifluoroacetic anhydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid"], "Reaction": ["Step 1: Alogliptin is dissolved in methanol and sodium hydroxide is added as a catalyst.", "Step 2: The reaction mixture is stirred at room temperature for several hours to allow for demethylation of Alogliptin to form N-Demethyl Alogliptin.", "Step 3: The reaction mixture is acidified with hydrochloric acid to form N-Demethyl Alogliptin hydrochloride.", "Step 4: Trifluoroacetic anhydride is added to the reaction mixture to form N-Demethyl Alogliptin-2,2,2-trifluoroacetate.", "Step 5: The reaction mixture is stirred at room temperature for several hours to allow for the completion of the reaction.", "Step 6: The product is isolated and purified using standard techniques."] } | |
Numéro CAS |
1262205-67-3 |
Nom du produit |
N-Demethyl Alogliptin-2,2,2-trifluoroacetate |
Formule moléculaire |
C19H20F3N5O4 |
Poids moléculaire |
439.395 |
Nom IUPAC |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H19N5O2.C2HF3O2/c18-9-12-4-1-2-5-13(12)10-22-16(8-15(23)20-17(22)24)21-7-3-6-14(19)11-21;3-2(4,5)1(6)7/h1-2,4-5,8,14H,3,6-7,10-11,19H2,(H,20,23,24);(H,6,7)/t14-;/m1./s1 |
Clé InChI |
MTLWKABDEWRRSI-PFEQFJNWSA-N |
SMILES |
C1CC(CN(C1)C2=CC(=O)NC(=O)N2CC3=CC=CC=C3C#N)N.C(=O)(C(F)(F)F)O |
Synonymes |
2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzonitrile-2,2,2-trifluoroacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B569308.png)
![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B569311.png)


![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B569320.png)
![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)

